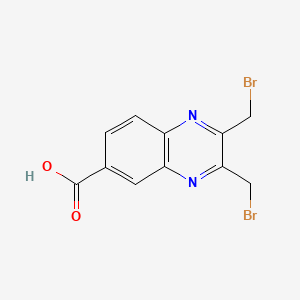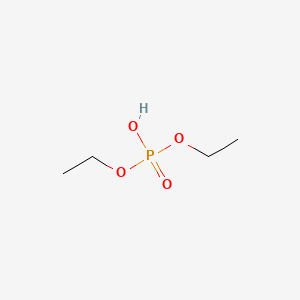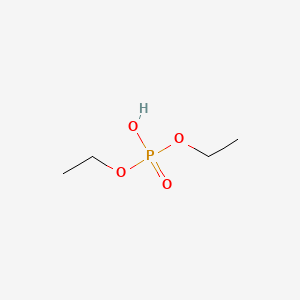
(+)-Curdione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Curdione is a naturally occurring sesquiterpene compound found predominantly in the rhizomes of Curcuma species, such as Curcuma zedoaria and Curcuma aromatica. It is known for its diverse biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Curdione can be achieved through various methods, including chemical synthesis and extraction from natural sources. One common synthetic route involves the cyclization of farnesyl pyrophosphate, a key intermediate in the biosynthesis of sesquiterpenes. The reaction conditions typically involve the use of acidic catalysts and controlled temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound often relies on the extraction from Curcuma species. The rhizomes are harvested, dried, and subjected to steam distillation or solvent extraction to isolate the essential oils. The oils are then further purified using chromatographic techniques to obtain pure this compound. Advances in biotechnological methods, such as microbial fermentation, are also being explored to enhance the yield and efficiency of production.
化学反应分析
Types of Reactions: (+)-Curdione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form curdione epoxide.
Reduction: Reduction reactions can convert this compound to dihydrocurdione.
Substitution: It can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Curdione epoxide.
Reduction: Dihydrocurdione.
Substitution: Halogenated derivatives of curdione.
科学研究应用
(+)-Curdione has a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various bioactive molecules.
Biology: Studies have shown its potential in modulating biological pathways, making it a valuable tool in cellular and molecular biology research.
Medicine: Its anti-inflammatory and anti-tumor properties are being explored for the development of new therapeutic agents.
Industry: this compound is used in the formulation of natural health products and cosmetics due to its bioactive properties.
作用机制
The mechanism of action of (+)-Curdione involves multiple molecular targets and pathways. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and immune response. Additionally, this compound modulates the expression of various cytokines and enzymes involved in inflammatory processes. Its anti-tumor effects are attributed to the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as the PI3K/Akt pathway.
相似化合物的比较
(+)-Curdione can be compared with other sesquiterpenes such as:
Curcumin: Another compound from Curcuma species, known for its anti-inflammatory and antioxidant properties.
Germacrone: A sesquiterpene with similar anti-tumor activities.
Furanodiene: Known for its anti-inflammatory and anti-cancer effects.
Uniqueness: this compound is unique due to its specific molecular structure, which confers distinct biological activities. Unlike curcumin, which is more widely studied, this compound offers a different spectrum of bioactivity, particularly in its anti-microbial and anti-tumor effects.
属性
IUPAC Name |
6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,10,12-13H,5,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPFMRXIVDLQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1S,3aR,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)a 3a,3b,6,6,9aapentamethyla1a[(2R)a2,6,6a trimethyloxana2ayl]ahexadecahydroa1Ha cyclopenta[a]phenanthrenea5,7,11atriol](/img/structure/B10779515.png)


![2-[4-(2-aminobutylamino)pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;dihydrochloride](/img/structure/B10779528.png)
![acetic acid;N-[(11S,18S,20R,21S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1S)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B10779531.png)

![(1R)-1,3-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B10779553.png)




![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-[(4-fluorophenyl)methyl]indazole-3-carboxamide](/img/structure/B10779584.png)

![(3S,5R,6R,8R,9R,10R,12R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B10779588.png)
